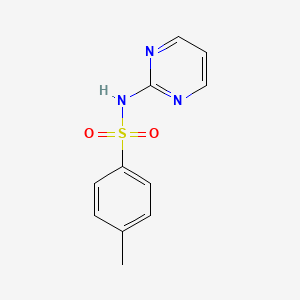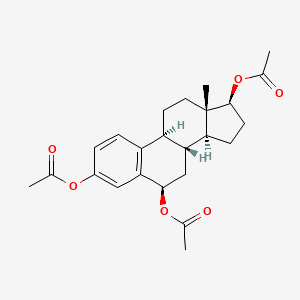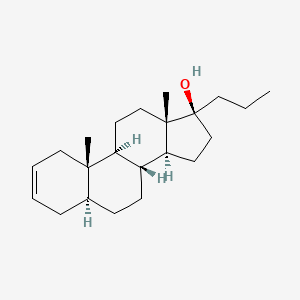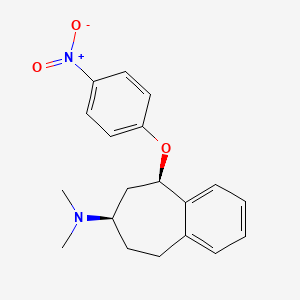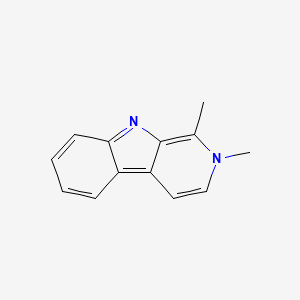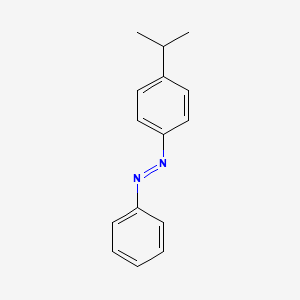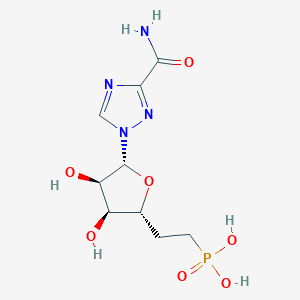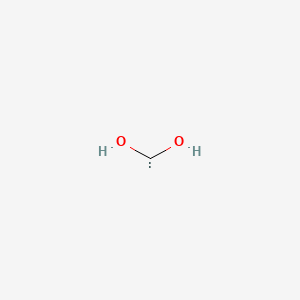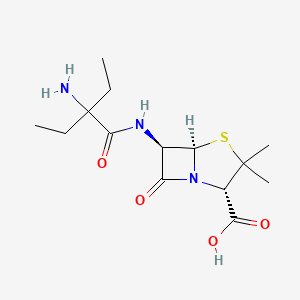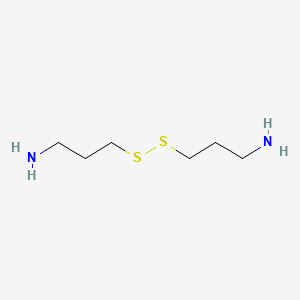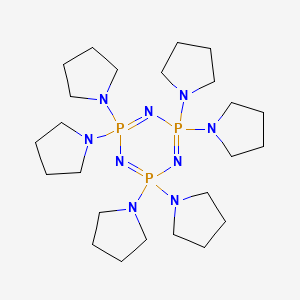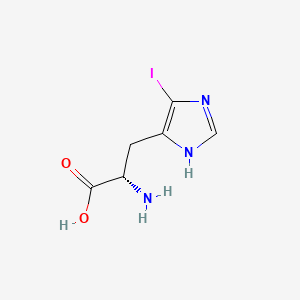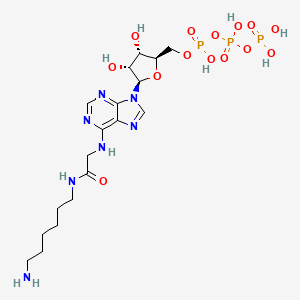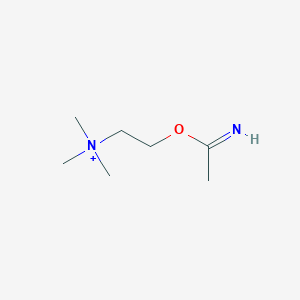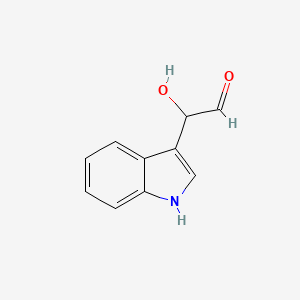
3-Indoleglycolaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-indoleglycolaldehyde is a member of glycolaldehydes.
Scientific Research Applications
Metabolic Pathway Insights
3-Indoleglycolaldehyde plays a role in a newly identified metabolic pathway of L-tryptophan in Pseudomonas fluorescens. This pathway involves the conversion of L-tryptophan to 3-Indoleglycolaldehyde and then to 3-Indoleglyoxal, catalyzed by tryptophan side chain oxidase. Further, these indole aldehydes undergo oxidation and reduction to corresponding indole acids and alcohols (Narumiya et al., 1979).
Enzymatic Studies
Studies on tryptophan synthase from Escherichia coli have revealed insights into the synthesis of indoleglycerol phosphate from indole and D-glyceraldehyde 3-phosphate. These studies emphasize the importance of non-hydrated forms of D-glyceraldehyde 3-phosphate as substrates and highlight the ordered addition mechanism with D-glyceraldehyde 3-phosphate adding first (Weischet & Kirschner, 1976).
Chemical Synthesis and Green Chemistry
In green chemistry, a catalyst-free dehydrative SN1-type reaction involving indolyl alcohols with diverse nucleophiles has been developed. This method, using water as a solvent, provides an environmentally friendly approach for the preparation of 3-indolyl derivatives (Xiao et al., 2016).
Cancer Research and Chemotherapy
Indole-3-carbinol (I3C) and its metabolites have been investigated for their anticancer activities. Studies have shown that I3C and its metabolite bis(3'-indolyl)methane induce growth inhibition, apoptosis, and antiangiogenic activities in cancer cell lines and tumors. This research provides insights into the complex mechanisms of these responses, which are dependent on cell context (Safe, Papineni, & Chintharlapalli, 2008).
Agricultural Applications
The synthesis of 3-Indolyl[1-11C]acetic acid, a major auxin in higher plants, has been achieved using carbon-11 for in vivo imaging of its distribution and movement in whole plants. This provides a novel approach to studying plant hormone dynamics and their impact on plant growth and development (Reid et al., 2011).
Bioactive Compound Synthesis
Bis(indolyl)methanes synthesized through a green reaction of indole with various substituted aldehydes have demonstrated antibacterial and anti-inflammatory activities. This suggests potential clinical applications of these compounds in medicine, particularly in anti-inflammatory drug development (Sarva et al., 2016).
properties
Product Name |
3-Indoleglycolaldehyde |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-hydroxy-2-(1H-indol-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-6,10-11,13H |
InChI Key |
XKZDNWMDLGQXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



